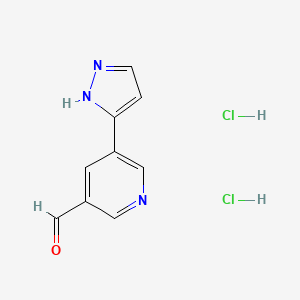

5-(1H-Pyrazol-5-yl)pyridine-3-carbaldehyde;dihydrochloride

Descripción

Propiedades

IUPAC Name |

5-(1H-pyrazol-5-yl)pyridine-3-carbaldehyde;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O.2ClH/c13-6-7-3-8(5-10-4-7)9-1-2-11-12-9;;/h1-6H,(H,11,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGVWJUNWWYGCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C2=CN=CC(=C2)C=O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Pyrazol-5-yl)pyridine-3-carbaldehyde;dihydrochloride typically involves the reaction of pyrazole derivatives with pyridine-3-carbaldehyde under specific conditions. One common method includes the condensation of 5-amino-1H-pyrazole with pyridine-3-carbaldehyde, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated reactors and controlled environments ensures the consistency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5-(1H-Pyrazol-5-yl)pyridine-3-carbaldehyde;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can be further utilized in different chemical syntheses .

Aplicaciones Científicas De Investigación

Major Reactions

The compound undergoes several types of chemical reactions:

- Oxidation : Can be oxidized to form carboxylic acids.

- Reduction : The aldehyde group can be reduced to an alcohol.

- Substitution : Nucleophilic substitution can occur at the pyrazole ring.

Common Reagents

- Oxidizing Agents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

- Reducing Agents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Medicinal Chemistry

The compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Anticancer Properties

Research indicates that 5-(1H-Pyrazol-5-yl)pyridine-3-carbaldehyde; dihydrochloride exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have shown IC₅₀ values ranging from 3.79 µM to 49.85 µM against MCF-7 (breast cancer) and A549 (lung cancer) cells, suggesting potent anticancer activity .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 5-(1H-Pyrazol-5-yl)pyridine-3-carbaldehyde | MCF-7 | 3.79 |

| Similar Pyrazole Derivative | A549 | 26.00 |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |

Antimicrobial Activity

The compound is also being explored for its antimicrobial properties. In silico studies have identified potential targets such as dihydrofolate reductase (DHFR) from Staphylococcus aureus and N-myristoyl transferase (NMT) from Candida albicans . These findings suggest that derivatives of this compound could serve as effective antimicrobial agents.

Industrial Applications

In addition to its medicinal uses, 5-(1H-Pyrazol-5-yl)pyridine-3-carbaldehyde; dihydrochloride is utilized in the development of new materials and as a catalyst in various chemical reactions due to its unique reactivity profile .

Case Study 1: Anticancer Research

A study conducted on a series of pyrazole derivatives demonstrated their potential as selective inhibitors against cancer cell lines. The findings revealed that compounds similar to 5-(1H-Pyrazol-5-yl)pyridine-3-carbaldehyde showed significant cytotoxicity with low IC₅₀ values, indicating their effectiveness as anticancer agents .

Case Study 2: Antimicrobial Evaluation

In another investigation, researchers synthesized novel pyrazole derivatives and evaluated their antimicrobial activity through molecular docking studies. The results indicated that certain derivatives exhibited promising activity against bacterial and fungal strains, highlighting the therapeutic potential of this compound class .

Mecanismo De Acción

The mechanism of action of 5-(1H-Pyrazol-5-yl)pyridine-3-carbaldehyde;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its structure allows it to bind to active sites of enzymes or receptors, altering their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The compound’s pyridine-pyrazole core is shared with several pharmacologically active molecules. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Selected Pyrazole-Pyridine Derivatives

Key Observations :

- Functional Groups: The dihydrochloride salt of the target compound distinguishes it from neutral analogs, improving solubility for biological applications.

- Substituent Effects : Electron-withdrawing groups (e.g., aldehyde, nitro) in analogs like those in and Table 1 enhance electrophilic reactivity, enabling nucleophilic aromatic substitution or cross-coupling reactions . The cyclopropyl and ethoxy groups in DHODH inhibitors () likely improve metabolic stability and target binding .

Physicochemical Properties

- Solubility : The dihydrochloride salt’s solubility exceeds that of neutral pyrazole-pyridine derivatives (e.g., carboximidamides in ), facilitating its use in aqueous reaction conditions .

- Reactivity: The aldehyde group’s electrophilicity allows for Schiff base formation or Knoevenagel condensations, akin to other carboxaldehyde derivatives in and .

Actividad Biológica

5-(1H-Pyrazol-5-yl)pyridine-3-carbaldehyde; dihydrochloride (CAS Number: 2402839-11-4) is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Synthesis

The molecular formula of 5-(1H-Pyrazol-5-yl)pyridine-3-carbaldehyde; dihydrochloride is C₉H₇N₃O·2HCl. It is synthesized primarily through the condensation of 5-amino-1H-pyrazole with pyridine-3-carbaldehyde, followed by the formation of the dihydrochloride salt through the addition of hydrochloric acid.

Biological Mechanisms

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer proliferation and inflammation pathways. For instance, pyrazole derivatives are known to inhibit BRAF(V600E), EGFR, and other kinases, which are crucial in tumor growth regulation .

Cellular Interaction : The structure allows binding to active sites on enzymes or receptors, modulating their activity and leading to various cellular responses. This interaction can result in apoptosis in cancer cells or modulation of inflammatory responses .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For example, a study demonstrated that compounds similar to 5-(1H-Pyrazol-5-yl)pyridine-3-carbaldehyde exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC₅₀ values for these compounds ranged from 3.79 µM to 49.85 µM, indicating potent activity against these cell lines .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 5-(1H-Pyrazol-5-yl)pyridine-3-carbaldehyde | MCF-7 | 3.79 |

| Similar Pyrazole Derivative | A549 | 26.00 |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |

Anti-inflammatory Effects

Research has also indicated that pyrazole derivatives possess anti-inflammatory properties. These compounds inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has been documented, with several studies reporting effectiveness against bacterial strains and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Case Studies

- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of specific pyrazoles with doxorubicin showed a significant synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .

- Inflammation Models : In animal models of inflammation, compounds similar to 5-(1H-Pyrazol-5-yl)pyridine-3-carbaldehyde demonstrated reduced swelling and pain response when administered prior to inflammatory stimuli, indicating their potential use in anti-inflammatory therapies .

Q & A

Q. What synthetic strategies are commonly employed to introduce the aldehyde group in 5-(1H-pyrazol-5-yl)pyridine-3-carbaldehyde derivatives?

The aldehyde moiety in pyrazole-pyridine hybrids is typically introduced via the Vilsmeier-Haack reaction , which involves formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). For example, 5-chloro-pyrazole-4-carbaldehydes are synthesized by reacting pyrazolone precursors with the Vilsmeier reagent (POCl₃/DMF) under controlled conditions . For the target compound, analogous methods may involve pyridine ring functionalization followed by dihydrochloride salt formation. Key steps include:

- Optimizing reaction temperature (e.g., 0–5°C for electrophilic substitution).

- Purification via recrystallization or column chromatography to isolate the aldehyde intermediate.

Q. Which spectroscopic techniques are most reliable for confirming the aldehyde group in this compound?

- ¹H NMR : The aldehyde proton resonates as a singlet near δ 9.8–10.2 ppm.

- IR Spectroscopy : A strong carbonyl (C=O) stretch appears at ~1700–1725 cm⁻¹.

- Mass Spectrometry (MS) : The molecular ion peak ([M+H]⁺) should match the expected molecular weight (e.g., calculated for C₁₀H₉Cl₂N₃O).

- X-ray Crystallography : Provides definitive confirmation of the aldehyde group’s position, as demonstrated in analogous pyrazole-carbaldehyde structures .

Q. What are the recommended storage conditions for the dihydrochloride salt form?

Dihydrochloride salts are hygroscopic and require storage in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C . Avoid exposure to moisture, as hydrolysis can degrade the aldehyde group. Stability studies on similar compounds recommend periodic analysis via HPLC to monitor degradation (e.g., aldehyde oxidation to carboxylic acid) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts in the dihydrochloride salt formation?

- Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) for salt precipitation, as they enhance solubility of intermediates while reducing side reactions.

- Stoichiometric Control : Ensure exact molar ratios of HCl (gas or aqueous) during salt formation to avoid excess acid, which can protonate the pyridine nitrogen irreversibly.

- In Situ Monitoring : Employ techniques like reaction calorimetry or pH titration to track HCl addition and prevent over-acidification .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton environments. For example, the pyrazole NH proton may exchange with D₂O, confirming its presence.

- Computational Chemistry : Use DFT calculations to predict NMR chemical shifts or IR frequencies and compare with experimental data .

- Elemental Analysis : Verify Cl⁻ content in the dihydrochloride form (theoretical vs. experimental %Cl) to confirm stoichiometry .

Q. What experimental designs are suitable for investigating this compound’s potential as a kinase inhibitor?

- Structure-Activity Relationship (SAR) : Modify the pyrazole/pyridine substituents (e.g., chloro, methyl groups) and test inhibitory activity against kinases like JAK2 or EGFR.

- Molecular Docking : Use crystallographic kinase structures (e.g., PDB entries) to predict binding interactions. Pyrazole rings often occupy hydrophobic pockets, while the aldehyde may form hydrogen bonds .

- In Vitro Assays : Measure IC₅₀ values using ATPase activity assays (e.g., ADP-Glo™) and validate selectivity via kinase panel screening .

Q. How can researchers address discrepancies in biological activity data across different batches?

- Purity Analysis : Use HPLC-MS to quantify impurities (e.g., oxidation byproducts) that may interfere with bioassays.

- Salt Form Verification : Confirm dihydrochloride stoichiometry via ion chromatography, as inconsistent HCl levels can alter solubility and bioavailability .

- Biological Replicates : Perform dose-response curves in triplicate using independent compound batches to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.